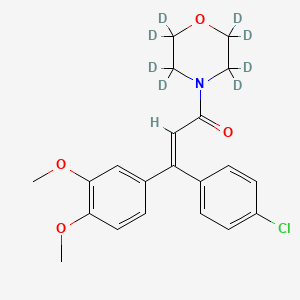

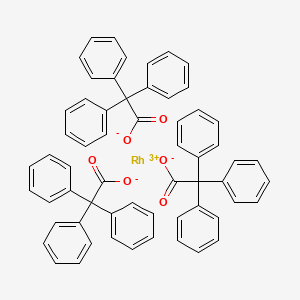

![molecular formula C6H12O6 B583974 L-[5-13C]Sorbose CAS No. 478506-36-4](/img/structure/B583974.png)

L-[5-13C]Sorbose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-[5-13C]Sorbose is a low molecular weight naturally occurring monosaccharide carbohydrate molecule . It is a structural isomer of dietary sugars but is hardly metabolized . It has a sweetness equivalent to sucrose (table sugar) .

Synthesis Analysis

The synthesis of L-Sorbose often begins with inexpensive O-benzylglucose . A study describes the synthesis of a peracetylated ketonitrone from L-Sorbose in four steps . This cyclic nitrone is crystalline and prefers to adopt a 4H3 conformation with all acetate groups in pseudo-axial orientation .

Molecular Structure Analysis

The molecular formula of this compound is C5 [13C]H12O6 . The IUPAC name is (3S,4R,5S)-2-(hydroxymethyl)(5-13C)oxane-2,3,4,5-tetrol . The InChI Key is LKDRXBCSQODPBY-VJMGYBMTSA-N .

Chemical Reactions Analysis

The oxidation of L-Sorbose by N-bromoacetamide in the presence of Indium(III) chloride in H2SO4 acidic medium follows first-order kinetics . Another study discusses the spectrophotometry study of the kinetics and oxidation of L-Sorbose by potassium permanganate in an acidic medium .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Isomerization of D-Glucose to L-Sorbose

L-[5-13C]Sorbose plays a role in the isomerization of d-glucose to l-sorbose. This process is catalyzed by titanium-beta zeolites in an intramolecular C5–C1 hydride shift. The study demonstrated that 13C labels placed at the C1 position of glucose are retained at the C6 position of sorbose, confirming the isomerization mechanism (Gounder & Davis, 2013).

Interaction with Anhydrous Hydrogen Fluoride

Research has shown that l-sorbose can be converted into a mixture of l-sorbose dianhydrides when treated with anhydrous hydrogen fluoride. This conversion involves l-sorbofuranosyl fluoride as an intermediate, as established by NMR spectroscopy (Defaye, Gadelle, & Pedersen, 1986).

Metabolism and Utilization in Rats and Humans

L-[U-14C]-sorbose was studied for its metabolism in rats and its fermentation by human intestinal microflora. The study observed rapid absorption and partial metabolism of L-sorbose, and fermentation by intestinal microflora to volatile fatty acids, estimating the total caloric utilization of L-sorbose to be approximately 70% (Würsch, Welsch, & Arnaud, 1979).

Synthesis and Characterization of l-Sorbosone

L-xylo-hexos-2-ulose (l-sorbosone), a potential intermediate in the biosynthesis of l-ascorbic acid in some plants, was synthesized from l-sorbose. This synthesis was characterized using chromatographic and spectroscopic techniques, including 13C NMR and electrospray MS (Eycken et al., 1998).

Molecular Interactions with l-Glycine

A study on the molecular interactions of polyhydroxy solutes, including l-sorbose, with l-glycine in aqueous solutions used volumetric and NMR spectroscopic studies. It revealed hydrophilic–ionic interactions predominating over hydrophilic/hydrophobic–hydrophobic interactions (Banipal, Kaur, & Banipal, 2015).

Role in Pathogenic Fungi

In Candida albicans, l-sorbose does not serve as a carbon source. However, research has identified a novel repressor, CSU57, that regulates sorbose utilization in this pathogen, indicating l-sorbose's involvement in microbial metabolic pathways (Reddy et al., 2020).

Sugar Hydroxy Groups and Metal Complexation

L-sorbose was used to study the effect of sugar hydroxy groups on metal complexation processes, particularly with dimethyltin(IV)2+ cations in aqueous solutions. This study revealed unique coordination behavior and provided insights into saccharide-metal interactions (Nagy et al., 1999).

Mechanism of Action

Target of Action

L-[5-13C]Sorbose primarily targets the thermophilic fungus Humicola grisea var. thermoidea . It interacts with the fungus, affecting its growth, morphology, and production of a multifunctional ß-glucosidase .

Mode of Action

This compound interacts with its target by inducing morphological changes in the fungus, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also affects the production of a multifunctional ß-glucosidase . The addition of 5% sorbose to cultures containing 1% cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism in Aerobacter aerogenes is as follows: L-sorbose -> L-sorbose 1-phosphate -> D-glucitol 6-phosphate -> D-fructose 6-phosphate . This pathway is distinct from those previously described .

Pharmacokinetics

It’s known that the compound is used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The effects of this compound on the thermophilic fungus include an increased lag phase period and drastic alterations in the morphology of the fungal hyphae . It also stimulates the production of a multifunctional ß-glucosidase . It reduces the uptake rates of glucose and cellobiose .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds in the culture medium. For instance, the stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

L-[5-13C]Sorbose interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the reaction catalyzed by Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH), an enzyme that exhibits higher catalytic efficiency than other L-sorbose producing enzymes . During this reaction, NADP+ is reduced to NADPH, and D-sorbitol is oxidized to L-sorbose .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, in the industrial strain Gluconobacter oxydans WSH-003, the overexpression of the gene encoding the sorbitol dehydrogenase (SLDH) leads to enhanced production of L-sorbose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, during the reaction catalyzed by GoSLDH, this compound is formed through the oxidation of D-sorbitol, with NADP+ being reduced to NADPH . This process involves binding interactions with the enzyme GoSLDH and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the THz absorption spectrum of L-sorbose in solid and aqueous solutions is correlated with its concentration and temperature . This suggests that the stability, degradation, and long-term effects of this compound on cellular function can vary depending on the experimental conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds like L-sorbose can provide some insights. For instance, a study on rats showed that the recovery of radioactivity from orally administered L-[U-14C]-sorbose was dependent on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, in Aerobacter aerogenes, the metabolism of L-sorbose involves its conversion to D-glucitol 6-phosphate and then to D-fructose 6-phosphate . This process involves interactions with various enzymes and cofactors .

Properties

IUPAC Name |

(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VJMGYBMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

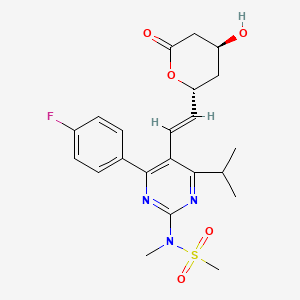

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

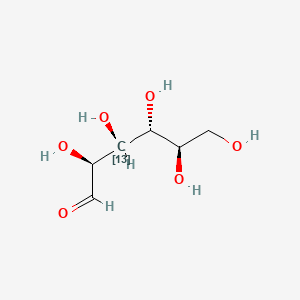

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

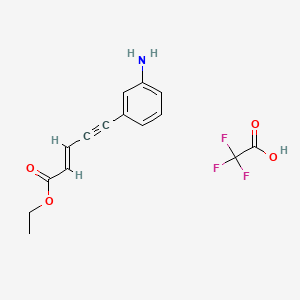

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)